molecular formula C5H12N2O B6234647 (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol CAS No. 2165898-75-7

(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol

Cat. No. B6234647
CAS RN: 2165898-75-7
M. Wt: 116.2
InChI Key:
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Description

(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol, also known as AMP or 3-hydroxy-2-methylpyrrolidine-5-carboxylic acid, is an organic compound belonging to the pyrrolidinone family. It is a chiral molecule and has been widely used in the synthesis of pharmaceuticals and other pharmaceutical-related compounds. In addition, it has been used as a chiral building block in organic synthesis and in the development of new drugs. AMP is also known for its biological activities, including its ability to act as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in signal transduction pathways.

Scientific Research Applications

(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol has been widely studied in a number of scientific fields. Its ability to act as an inhibitor of the enzyme PI3K has been used to study signal transduction pathways. In addition, it has been used as a chiral building block in organic synthesis and in the development of new drugs. Furthermore, it has been used in the study of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been used in the study of the pharmacokinetics of drugs and in the synthesis of peptides.

Mechanism of Action

(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol acts as an inhibitor of the enzyme PI3K, which is involved in signal transduction pathways. It binds to the PI3K active site and prevents the enzyme from performing its normal catalytic activity. This inhibition of the enzyme’s activity can lead to a decrease in the production of downstream signaling molecules, such as phosphatidylinositol-3-phosphate (PIP3). This decrease in the production of PIP3 can lead to a decrease in the activation of other signaling molecules, such as Akt and mTOR, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme PI3K, which can lead to a decrease in the production of downstream signaling molecules, such as PIP3. Additionally, it has been shown to inhibit the activity of other enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol in lab experiments is its high yield in the synthesis reaction. Additionally, it is a chiral molecule, which makes it useful for the synthesis of pharmaceuticals and other pharmaceutical-related compounds. Furthermore, it has been shown to have a number of biological activities, which makes it useful for a variety of scientific studies. However, one of the limitations of using (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol in lab experiments is that it is a relatively unstable molecule and can decompose easily.

Future Directions

The future of (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol research is promising. Its ability to act as an inhibitor of the enzyme PI3K has been used to study signal transduction pathways and has potential applications in the development of new drugs. Additionally, its ability to act as a chiral building block in organic synthesis and its anti-inflammatory and antioxidant effects have potential applications in the synthesis of peptides and in the study of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Furthermore, its potential applications in the study of the pharmacokinetics of drugs and in the development of new drugs make it a promising compound for future research.

Synthesis Methods

(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol can be synthesized through a number of different methods. One of the most common methods is the condensation reaction of pyrrolidine with an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol, in a high yield. Other methods for the synthesis of (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol include the use of other aldehydes, such as benzaldehyde, in the presence of a base catalyst. Additionally, the use of other reagents such as malononitrile can be used to synthesize (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-pyrrolidinone", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: React 3-pyrrolidinone with formaldehyde and ammonium chloride in methanol to form (3R)-3-(aminomethyl)pyrrolidine.", "Step 2: Reduce (3R)-3-(aminomethyl)pyrrolidine with sodium borohydride in methanol to form (3R)-5-(aminomethyl)pyrrolidine.", "Step 3: Convert (3R)-5-(aminomethyl)pyrrolidine to (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol by treating with hydrochloric acid in water to form the hydrochloride salt, followed by treatment with sodium hydroxide to form the free base." ] }

CAS RN

2165898-75-7

Product Name

(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol

Molecular Formula

C5H12N2O

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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